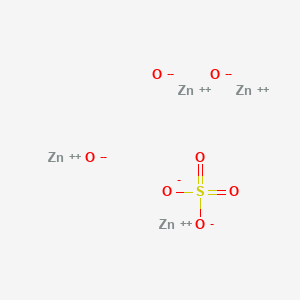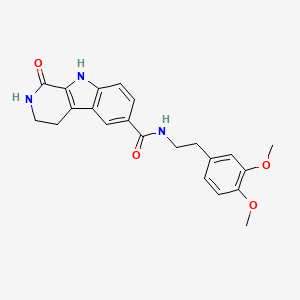
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further functionalized with a carboxamide group and a dimethoxyphenyl ethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyridine derivatives, which undergo a series of reactions such as cyclization, amide formation, and functional group modifications. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- has various applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or dyes, and in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- include other pyridoindole derivatives and carboxamide-containing compounds. Examples include:
- 1H-Pyrido(3,4-b)indole-6-carboxamide derivatives with different substituents on the indole or pyridine rings.
- Compounds with similar structural features, such as other heterocyclic carboxamides.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
184691-67-6 |
|---|---|
Molekularformel |
C22H23N3O4 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-6-3-13(11-19(18)29-2)7-9-23-21(26)14-4-5-17-16(12-14)15-8-10-24-22(27)20(15)25-17/h3-6,11-12,25H,7-10H2,1-2H3,(H,23,26)(H,24,27) |
InChI-Schlüssel |
QNLVJBNAMVRXIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)NC4=C3CCNC4=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



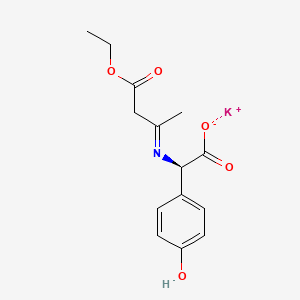
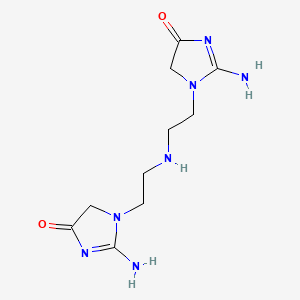

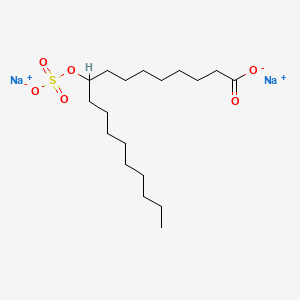
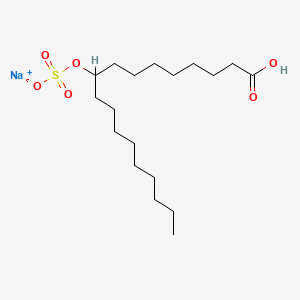

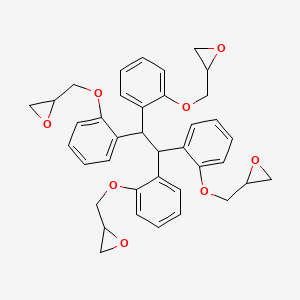
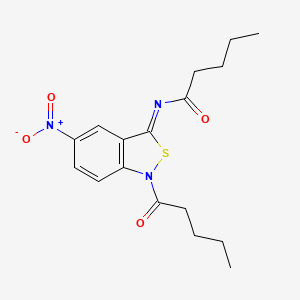


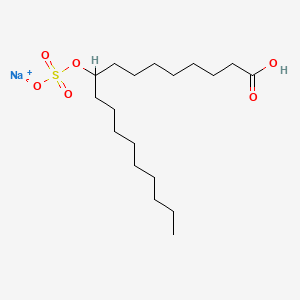
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
